molecular formula C16H16FN5 B12246380 1-(4-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-(4-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B12246380
M. Wt: 297.33 g/mol
InChI Key: GVYMNJBWFIONFK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a pyrazolo[1,5-a]pyrazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, leading to faster reaction times and higher product yields. The reaction conditions typically include the use of solvents like diethylene glycol monomethyl ether and reagents such as 4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine stands out due to its unique combination of a fluorophenyl group and a pyrazolo[1,5-a]pyrazine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .

Properties

Molecular Formula

C16H16FN5

Molecular Weight

297.33 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C16H16FN5/c17-13-1-3-14(4-2-13)20-9-11-21(12-10-20)16-15-5-6-19-22(15)8-7-18-16/h1-8H,9-12H2

InChI Key

GVYMNJBWFIONFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN4C3=CC=N4

Origin of Product

United States

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